molecular formula C10H7NO B13673011 7-Methylbenzofuran-4-carbonitrile

7-Methylbenzofuran-4-carbonitrile

Cat. No.: B13673011
M. Wt: 157.17 g/mol
InChI Key: CVRUJIMUIOVAOP-UHFFFAOYSA-N
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Description

7-Methylbenzofuran-4-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with a methyl group at the 7th position and a carbonitrile group at the 4th position.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzofuran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines.

Scientific Research Applications

7-Methylbenzofuran-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylbenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    7-Methylbenzofuran: Lacks the carbonitrile group.

    4-Benzofurancarbonitrile: Lacks the methyl group at the 7th position.

Uniqueness: 7-Methylbenzofuran-4-carbonitrile is unique due to the presence of both the methyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

7-methyl-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5H,1H3

InChI Key

CVRUJIMUIOVAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C#N)C=CO2

Origin of Product

United States

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